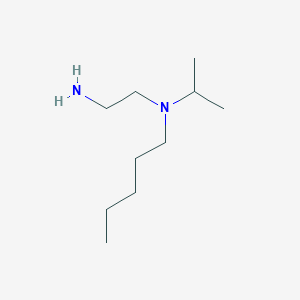

(2-Aminoethyl)(pentyl)(propan-2-yl)amine

CAS No.:

Cat. No.: VC17778337

Molecular Formula: C10H24N2

Molecular Weight: 172.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H24N2 |

|---|---|

| Molecular Weight | 172.31 g/mol |

| IUPAC Name | N'-pentyl-N'-propan-2-ylethane-1,2-diamine |

| Standard InChI | InChI=1S/C10H24N2/c1-4-5-6-8-12(9-7-11)10(2)3/h10H,4-9,11H2,1-3H3 |

| Standard InChI Key | UTSQSUJHBDTEKW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCN(CCN)C(C)C |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

(2-Aminoethyl)(pentyl)(propan-2-yl)amine (molecular formula: ) features a central nitrogen atom bonded to three distinct groups:

-

2-Aminoethyl group (): Introduces a primary amine functionality, enhancing solubility in polar solvents and enabling participation in hydrogen bonding.

-

Pentyl chain (): A linear alkyl group contributing to hydrophobicity and influencing lipophilicity.

-

Propan-2-yl group (): A branched alkyl substituent that introduces steric hindrance, potentially affecting reactivity and interaction with biological targets .

The interplay of these groups creates a molecule with balanced polar and nonpolar regions, making it suitable for applications requiring amphiphilic properties.

Comparative Structural Analysis

To contextualize its uniqueness, Table 1 compares (2-Aminoethyl)(pentyl)(propan-2-yl)amine with structurally related amines:

Key Differentiator: The simultaneous presence of aminoethyl, pentyl, and isopropyl groups in (2-Aminoethyl)(pentyl)(propan-2-yl)amine distinguishes it from simpler tertiary amines, enabling multifunctional reactivity .

Synthesis and Optimization Strategies

Proposed Synthetic Routes

While no direct synthesis of (2-Aminoethyl)(pentyl)(propan-2-yl)amine is documented, analogous methodologies from related compounds suggest viable pathways:

Route 1: Nucleophilic Substitution

-

Starting Materials: 2-Chloroethylamine hydrochloride, pentyl bromide, and isopropyl bromide.

-

Reaction Mechanism:

-

Purification: Distillation under reduced pressure to isolate the tertiary amine (yield: ~70–85% estimated) .

Route 2: Reductive Amination

-

Starting Materials: Pentylamine, isopropyl ketone, and 2-aminoethanol.

-

Reaction Mechanism:

Challenges in Synthesis

-

Steric Hindrance: The bulky isopropyl group may impede nucleophilic attack during alkylation, necessitating elevated temperatures or prolonged reaction times .

-

Byproduct Formation: Competing reactions (e.g., over-alkylation) require careful control of stoichiometry and reaction conditions .

Physicochemical Properties

Predicted Physical Properties

Using quantitative structure-property relationship (QSPR) models and analog data :

| Property | Value/Description |

|---|---|

| Molecular Weight | 172.31 g/mol |

| Density | ~0.78–0.82 g/cm³ |

| Boiling Point | ~180–200°C (estimated) |

| Solubility | Miscible in polar solvents (e.g., ethanol, DMF); limited in water |

| pKa | ~10.2 (tertiary amine) |

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks at ~3300 cm (N-H stretch, aminoethyl group) and ~2800 cm (C-H stretches from alkyl chains).

-

NMR:

Future Research Directions

Mechanistic Studies

-

Binding Affinity Assays: Screen for interactions with biological targets (e.g., G protein-coupled receptors) using surface plasmon resonance .

-

Structure-Activity Relationships: Modify substituents to optimize properties like solubility or target selectivity.

Industrial Scaling

-

Process Optimization: Evaluate solvent systems (e.g., ionic liquids) to improve reaction yields and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume